molecular formula C16H14N2O2S B2545245 N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 383147-45-3

N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B2545245
CAS No.: 383147-45-3
M. Wt: 298.36
InChI Key: IABDSRXJQSRVOA-UHFFFAOYSA-N
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Description

N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of benzenesulfonamides This compound features a pyrrole ring attached to a phenyl group, which is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran. The reaction is carried out in the presence of glacial acetic acid and p-dioxane as solvents, under reflux conditions for 24 hours . After cooling to room temperature and standing overnight, the product is isolated and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Comparison with Similar Compounds

N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide can be compared with other benzenesulfonamide derivatives:

The uniqueness of this compound lies in its specific structural features and its potent anticancer activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4-pyrrol-1-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-21(20,16-6-2-1-3-7-16)17-14-8-10-15(11-9-14)18-12-4-5-13-18/h1-13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABDSRXJQSRVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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